![molecular formula C14H21ClN2 B2458543 1-(1H-Indol-3-yl)hexan-2-amine hydrochloride CAS No. 5085-06-3](/img/structure/B2458543.png)
1-(1H-Indol-3-yl)hexan-2-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1H-Indol-3-yl)hexan-2-amine hydrochloride is a research chemical with the molecular formula C14H21ClN2 and a molecular weight of 252.79 . It is used in the preparation of bis-heteroaryl derivatives as modulators of protein aggregation .
Molecular Structure Analysis
The molecular structure of 1-(1H-Indol-3-yl)hexan-2-amine hydrochloride is represented by the InChI string: InChI=1S/C14H20N2.ClH/c1-2-3-6-12(15)9-11-10-16-14-8-5-4-7-13(11)14;/h4-5,7-8,10,12,16H,2-3,6,9,15H2,1H3;1H .Physical And Chemical Properties Analysis
1-(1H-Indol-3-yl)hexan-2-amine hydrochloride is a solid compound with a molecular weight of 252.79 . The melting point is reported to be between 188-189°C .Scientific Research Applications
Modulators of Protein Aggregation
This compound is used in the preparation of bis-heteroaryl derivatives, which act as modulators of protein aggregation . Protein aggregation is a biological phenomenon where misfolded proteins aggregate (i.e., accumulate and clump together) in cells. Modulating protein aggregation can have implications in the treatment of diseases like Alzheimer’s and Parkinson’s.
Anticancer Applications
Indole derivatives, such as 1-(1H-Indol-3-yl)hexan-2-amine hydrochloride, have shown potential in the treatment of cancer cells . They can interact with cancer cells and inhibit their growth or induce apoptosis (programmed cell death).
Antimicrobial Applications
Indole derivatives have demonstrated antimicrobial properties . They can inhibit the growth of microbes, making them useful in the development of new antimicrobial drugs.
Treatment of Various Disorders
Indole derivatives have been used for the treatment of various disorders in the human body . This includes neurological disorders, cardiovascular diseases, and metabolic disorders, among others.
Antiviral Applications
Indole derivatives possess antiviral activities . They can inhibit the replication of viruses within host cells, making them potential candidates for the development of antiviral drugs.
Anti-inflammatory Applications
Indole derivatives have shown anti-inflammatory properties . They can reduce inflammation in the body, which is beneficial in the treatment of diseases characterized by inflammation, such as arthritis and asthma.
Antidiabetic Applications
Indole derivatives have demonstrated antidiabetic activities . They can help regulate blood sugar levels, making them potential candidates for the treatment of diabetes.
Antimalarial Applications
Indole derivatives possess antimalarial activities . They can inhibit the life cycle of malaria parasites, making them useful in the development of antimalarial drugs.
Mechanism of Action
Target of Action
It is used in the preparation of bis-heteroaryl derivatives as modulators of protein aggregation . This suggests that it may interact with proteins involved in aggregation pathways.
Mode of Action
As a modulator of protein aggregation, it is likely to interact with its targets, potentially altering their conformation or activity, and thereby influencing the aggregation process .
Biochemical Pathways
Given its role as a modulator of protein aggregation, it may be involved in pathways related to protein folding, misfolding, and degradation .
Result of Action
As a modulator of protein aggregation, it may influence the formation of protein aggregates, which could have implications for cellular function and health .
properties
IUPAC Name |
1-(1H-indol-3-yl)hexan-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2.ClH/c1-2-3-6-12(15)9-11-10-16-14-8-5-4-7-13(11)14;/h4-5,7-8,10,12,16H,2-3,6,9,15H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCLLTEJFAUBMSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC1=CNC2=CC=CC=C21)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.